2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as Lansoprazole Sulfide . It is a metabolite of Lansoprazole, a widely used gastric pump inhibitor . It is used in the pharmaceutical industry and is an intermediate for the preparation of Lansoprazole .
Molecular Structure Analysis
The molecular formula of this compound is C16H14F3N3OS . It has a molecular weight of 353.36 . The structure is determined mainly by the O–H···N and N–H···O hydrogen bonds .Physical and Chemical Properties Analysis
This compound has a melting point of 149-150°C and a predicted boiling point of 494.9±55.0 °C . It has a density of 1.41 and is slightly soluble in DMSO and Methanol . It is typically stored in an inert atmosphere, under -20°C .Scientific Research Applications
Antibacterial Properties
The compound exhibits antibacterial properties, specifically against Helicobacter species. Structural modifications were made to maintain antibacterial potency and selectivity while removing proton pump inhibitor activity. Compounds like 2-[((2-methyl-3-(2-(2-(2-methoxyethoxy)ethoxy)ethylthio)phenyl)methyl)thio]-1H-benzimidazole demonstrate bactericidal activity with minimum bactericidal concentrations (MBCs) comparable to clinically used antimicrobials (Kühler et al., 2002).
Anticancer Properties
Benzimidazole derivatives, including variants of the compound, have been synthesized and tested for their antiproliferative effects against human leukemia cell lines. Some derivatives showed moderate antitumor activity, with certain compounds exhibiting significant inhibition and potential to induce apoptosis (Ranganatha et al., 2009).
Synthesis and Chemical Properties
The compound is a key intermediate in the industrial synthesis of the anti-ulcer drug Lansoprazole, with microwave irradiation being a method for its synthesis (Sailu et al., 2008). The crystal structure of related compounds has been solved, providing insights into molecular interactions and crystal packing stability (Swamy & Ravikumar, 2007).
Corrosion Inhibition
Benzimidazole derivatives, closely related to the compound, were investigated as inhibitors for mild steel corrosion in acidic solutions. These studies offer insights into the protective properties of these derivatives in industrial applications (Yadav et al., 2013).
Mechanism of Action
Target of Action
It is noted that this compound is a metabolite of lansoprazole , which is a well-known proton pump inhibitor (PPI). PPIs primarily target the H+/K+ ATPase enzyme system, also known as the gastric proton pump, found on the secretory surface of parietal cells . This enzyme system plays a crucial role in the final step of gastric acid secretion.
Mode of Action
Lansoprazole and its metabolites inhibit the gastric proton pump, preventing the exchange of H+ ions with K+ ions, thereby reducing gastric acid secretion . This results in an increase in gastric pH, alleviating symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Biochemical Pathways
The compound, being a metabolite of Lansoprazole, is likely involved in similar biochemical pathways. Lansoprazole is absorbed in the stomach and undergoes a fairly complex metabolism in the liver through the cytochrome P450 system
Pharmacokinetics
It has a half-life of approximately 1.5 hours and is primarily excreted in the urine .
Result of Action
As a metabolite of lansoprazole, it may contribute to the overall therapeutic effect of reducing gastric acid secretion, thereby providing relief from conditions such as gerd and peptic ulcer disease .
Safety and Hazards
The compound is labeled with the GHS07 safety symbol, indicating that it can cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-6-phenylmethoxy-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S/c1-15-20(27-10-9-21(15)31-14-23(24,25)26)13-32-22-28-18-8-7-17(11-19(18)29-22)30-12-16-5-3-2-4-6-16/h2-11H,12-14H2,1H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUOFBHOTCVYSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652658 |
Source
|
Record name | 6-(Benzyloxy)-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-61-2 |
Source
|
Record name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-6-(phenylmethoxy)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Benzyloxy)-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.